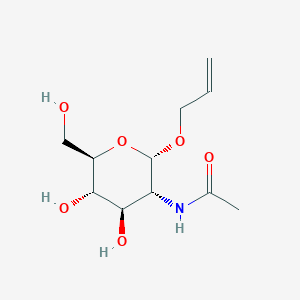

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Description

BenchChem offers high-quality Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h3,7-11,13,15-16H,1,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLRLITULFAIEW-ILAIQSSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC=C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Glycosyl Building Block

An In-depth Technical Guide to Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Properties, Synthesis, and Applications

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a derivative of N-acetylglucosamine (GlcNAc), stands as a cornerstone synthetic intermediate in modern carbohydrate chemistry and glycobiology. Its unique structure, featuring a strategically placed allyl group at the anomeric position, provides a versatile chemical handle that is stable to a wide range of reaction conditions yet amenable to selective removal. This duality makes it an invaluable building block for the synthesis of complex oligosaccharides and glycoconjugates, which are pivotal in understanding and modulating biological processes ranging from cell-cell recognition to pathogen interaction and immune response.[1]

This guide offers a senior application scientist's perspective on the fundamental properties, synthesis, and strategic applications of this compound. It is designed for researchers and drug development professionals who require a deep, practical understanding of how to leverage this molecule in their synthetic endeavors. We will move beyond simple data recitation to explore the causal relationships behind its utility and the rationale for specific experimental protocols.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of the molecule's intrinsic properties is paramount for its effective use in the laboratory. These characteristics dictate its solubility, reactivity, storage, and appropriate analytical methods for characterization.

Molecular Structure and Identity

The compound consists of an N-acetylglucosamine core with an allyl group (-CH₂CH=CH₂) attached via an α-glycosidic bond at the anomeric carbon (C-1). This alpha configuration is crucial for its role in mimicking or building upon natural glycan structures.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative workflow. Researchers must adapt concentrations, equivalents, and reaction times based on their specific scale and in-situ monitoring (e.g., by Thin Layer Chromatography, TLC).

Objective: To synthesize Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside.

Materials:

-

2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline (GlcNAc-Oxazoline Donor)

-

Allyl alcohol (freshly distilled)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (Et₃N)

-

Methanol (MeOH, anhydrous)

-

Sodium methoxide (NaOMe), 0.5 M solution in MeOH

-

Silica gel for column chromatography

-

Solvents for TLC and column chromatography (e.g., Ethyl Acetate/Hexane, DCM/MeOH mixtures)

Procedure:

-

Glycosylation Reaction:

-

Dissolve the GlcNAc-Oxazoline donor (1.0 eq) and allyl alcohol (3.0-5.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add a catalytic amount of p-TsOH·H₂O (0.1 eq).

-

Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 7:3 Ethyl Acetate/Hexane). The reaction is typically complete within 2-4 hours. [2] * Causality: Using excess allyl alcohol drives the reaction to completion. Anhydrous conditions are critical to prevent hydrolysis of the oxazoline donor and the catalyst.

-

-

Reaction Quench and Workup:

-

Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine to neutralize the acid catalyst.

-

Dilute the mixture with additional DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude, protected product.

-

Trustworthiness: This standard aqueous workup removes the catalyst, unreacted alcohol, and any water-soluble byproducts, providing a cleaner crude product for the next step.

-

-

Deprotection (Zemplén Deacetylation):

-

Dissolve the crude protected glycoside in anhydrous methanol.

-

Add a catalytic amount of 0.5 M NaOMe in MeOH (e.g., 0.1 eq) to bring the pH to ~9-10.

-

Stir at room temperature and monitor by TLC (e.g., using 9:1 DCM/MeOH). The reaction is usually complete in 1-2 hours.

-

Causality: The methoxide is a strong base that catalyzes the transesterification of the acetate protecting groups, releasing the free hydroxyls. The reaction is fast and clean.

-

-

Neutralization and Purification:

-

Neutralize the reaction mixture to pH 7 with Amberlite IR120 (H⁺) resin, filter the resin, and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 5% to 15% MeOH) to yield the pure product as a white solid.

-

Trustworthiness: Neutralization with an acid resin is easily accomplished by filtration and prevents potential ester hydrolysis if a mineral acid were used. Silica gel chromatography is the gold standard for separating the polar product from non-polar impurities.

-

Part 3: Strategic Applications in Research and Development

The true value of this molecule lies in its utility as a versatile intermediate. The allyl group is the key functional element, serving as a "masked" hydroxyl.

Role as a Glycosyl Acceptor

The primary application is in the stepwise synthesis of oligosaccharides. The three free hydroxyl groups (at C-3, C-4, and C-6) can be selectively protected, leaving one available for glycosylation. More commonly, the fully unprotected compound is used as a starting point for further modifications.

The most powerful application involves the deprotection of the allyl group to generate a free anomeric hydroxyl, turning the entire molecule into a glycosyl donor, or more frequently, its use in polymerization or surface conjugation reactions. However, its role as a precursor to acceptors is most prominent. For instance, it can be converted to a derivative with a single free hydroxyl at a specific position (e.g., C-4), making it an excellent acceptor for another glycosyl donor to form a disaccharide like chitobiose. [3][4]

Caption: Role as a glycosyl acceptor precursor in oligosaccharide synthesis.

Utility of the Allyl Group

The allyl group is not just a placeholder; it's a versatile functional handle.

-

Orthogonal Deprotection: It can be removed under conditions that do not affect other common protecting groups like benzyl ethers or esters. This is typically achieved via isomerization to the prop-1-enyl glycoside using a rhodium or palladium catalyst, followed by mild acid or oxidative cleavage. This orthogonality is the cornerstone of complex, multi-step glycan synthesis.

-

Polymerization and Conjugation: The double bond in the allyl group can participate in radical polymerization or thiol-ene "click" reactions, allowing the sugar to be grafted onto polymers or surfaces. [5]3. Glycoconjugate Synthesis: It can be functionalized (e.g., via ozonolysis or dihydroxylation) to introduce an aldehyde or diol, which can then be used to ligate the sugar to proteins or lipids. [1]

Part 4: Safety, Handling, and Storage

Proper handling is crucial for researcher safety and maintaining the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. [6][7]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [6][7]Avoid dust formation. This compound is hygroscopic, meaning it can absorb moisture from the air, which may affect its reactivity. [6]Handle in accordance with good industrial hygiene and safety practices. [6]* Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C. [1]Protect from moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents. [6]* Disposal: Dispose of the chemical in accordance with local, regional, and federal regulations. This may involve dissolving it in a combustible solvent for incineration. [8]

Conclusion

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is more than just a catalog chemical; it is a strategic tool for the advanced synthesis of biologically relevant glycans. Its value is derived from the alpha-anomeric configuration of the N-acetylglucosamine core and the unique chemical versatility of the anomeric allyl group. By understanding its fundamental properties and mastering its synthesis and application, researchers in drug discovery and chemical biology can unlock new pathways to creating complex molecular architectures for probing and manipulating biological systems.

References

-

LookChem. Cas 54400-75-8, ALLYL 2-ACETAMIDO-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE. [Link]

-

SpectraBase. ALLYL-2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE. [Link]

-

PubMed. 1,3,4,6-Tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose as a glycosyl donor in syntheses of oligosaccharides. [Link]

-

ResearchGate. Practical preparation of 2-azido-2-deoxy-beta-D-mannopyranosyl carbonates and their application in the synthesis of oligosaccharides. [Link]

-

PubMed. The synthesis of allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside and of chitobiose derivatives by the oxazoline procedure. [Link]

-

National Institutes of Health. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. [Link]

-

Carl ROTH. Safety data sheet - Allyl α-D-galactopyranoside. [Link]

-

ResearchGate. Synthesis of mono- and di-α-l-fucosylated 2-acetamido-2-deoxy-N-glycyl-β-d-glucopyranosylamines, spacered fragments of glycans of N-glycoproteins. [Link]

-

ResearchGate. Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. [Link]

-

MDPI. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. [Link]

-

PubMed. Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. [Link]

-

PubMed. Enzymatic synthesis of 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D- galactopyranosyl)-2-deoxy-D-glucopyranose and 2-acetamido-6-O-(2-acetamido-2- deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose catalysed by the beta-N-acetylhexosaminidase from Aspergillus oryzae. [Link]

-

ResearchGate. 1 H NMR Spectra of 2-Acetamido-2-deoxy-beta-D-glucopyranose. [Link]

-

PubMed. Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress. [Link]

-

National Institutes of Health. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. [Link]

-

MDPI. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones. [Link]

- Google Patents. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose.

-

PubChem. 2-acetamido-2-deoxy-beta-D-glucopyranose. [Link]

-

Taylor & Francis eBooks. Synthesis of Allyl and Dec-9-Enyl α-d-Mannopyranosides from d-Mannose. [Link]

Sources

- 1. Cas 54400-75-8,ALLYL 2-ACETAMIDO-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE | lookchem [lookchem.com]

- 2. Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthesis of allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside and of chitobiose derivatives by the oxazoline procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3,4,6-Tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose as a glycosyl donor in syntheses of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. content.synthose.com [content.synthose.com]

Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside: A Lynchpin in Modern Glycobiology and Therapeutic Development

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside, an allyl glycoside of N-acetylglucosamine (GlcNAc), stands as a cornerstone in synthetic glycobiology. Its unique structural features, particularly the versatile allyl group at the anomeric position, provide a strategic advantage for chemists and biologists. This guide delves into the synthesis, chemical utility, and multifaceted roles of this molecule. We will explore its application as a pivotal intermediate in complex oligosaccharide synthesis, its function as a temporary protecting group, its utility in bioconjugation via "click" chemistry, and its emerging role in modulating biological systems, including the innate immune response through pattern recognition receptors. This document serves as a technical resource, providing not only theoretical grounding but also actionable experimental protocols and the causal reasoning behind strategic scientific choices.

Part 1: Synthesis and Physicochemical Properties

The strategic importance of Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside (hereafter Allyl α-GlcNAc) necessitates a reliable and scalable synthetic route. While numerous variations exist, a common and effective pathway begins with the readily available D-glucosamine hydrochloride. The following protocol represents a logical amalgamation of established chemical transformations.

Recommended Synthesis Protocol: A Multi-Step Approach

The synthesis is conceptually divided into three main stages: 1) N-acetylation of the starting material, 2) Fischer glycosylation to introduce the allyl group, and 3) chromatographic separation of anomers.

Step 1: N-Acetylation of D-Glucosamine Hydrochloride

-

Objective: To protect the C-2 amino group as an acetamide. The N-acetyl group is crucial as it mimics the natural structure and participates in neighboring group effects during subsequent glycosylation reactions, influencing stereochemical outcomes.

-

Protocol:

-

Suspend D-glucosamine hydrochloride (1.0 eq) in methanol.

-

Add sodium methoxide (1.1 eq) and stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride and prepare the free amine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise. The reaction is exothermic.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

The product, N-acetylglucosamine, will precipitate from the solution. Collect the solid by filtration, wash with cold methanol, and dry under vacuum. The product is typically used in the next step without further purification.

-

Step 2: Acid-Catalyzed Fischer Glycosylation

-

Objective: To install the allyl group at the anomeric (C-1) position. This classic reaction proceeds via an oxocarbenium ion intermediate under acidic conditions. Using a large excess of allyl alcohol drives the equilibrium towards the glycoside product.

-

Protocol:

-

Suspend the N-acetylglucosamine from the previous step in anhydrous allyl alcohol (a large excess, e.g., 20-50 eq).

-

Add a strongly acidic cation-exchange resin (e.g., Dowex 50WX8) that has been pre-washed with anhydrous allyl alcohol. The resin serves as a recyclable, heterogeneous acid catalyst, simplifying workup.

-

Heat the mixture to reflux (approx. 97 °C) with vigorous stirring for 8-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and filter to remove the resin catalyst. Wash the resin with methanol and combine the filtrates.

-

Remove the excess allyl alcohol and solvent under reduced pressure. The result is a crude syrup containing a mixture of α and β anomers of the desired product.

-

Step 3: Anomer Separation

-

Objective: To isolate the desired α-anomer from the β-anomer.

-

Protocol:

-

Dissolve the crude syrup in a minimal amount of the chromatography eluent.

-

Purify the mixture using flash column chromatography on silica gel. A solvent system such as dichloromethane/methanol or ethyl acetate/methanol (e.g., gradient from 10:1 to 5:1) is typically effective.

-

The α-anomer is generally less polar and will elute before the β-anomer.

-

Combine the fractions containing the pure α-product, confirm identity and purity via NMR spectroscopy, and remove the solvent under reduced pressure to yield Allyl α-GlcNAc as a white solid.

-

Physicochemical Data

The properties of Allyl α-GlcNAc are summarized in the table below, providing essential information for experimental planning.

| Property | Value | Reference(s) |

| CAS Number | 54400-75-8 | [1] |

| Molecular Formula | C₁₁H₁₉NO₆ | [1] |

| Molecular Weight | 261.27 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 167-177 °C | [1] |

| Storage Temperature | 2-8 °C | [1] |

| Solubility | Soluble in water, methanol |

Part 2: The Allyl Group: A Versatile Chemical Handle

The strategic utility of Allyl α-GlcNAc stems directly from the chemical reactivity of the anomeric allyl group. It can serve as a stable protecting group that can be removed under orthogonal conditions, or as a functional handle for conjugation.

Workflow 1: The Allyl Group as a Temporary Anomeric Protection

In multi-step oligosaccharide synthesis, it is often necessary to protect the anomeric position while performing chemistry on other parts of the sugar. The allyl group is ideal for this role due to its stability to a wide range of acidic and basic conditions used for removing other common protecting groups (e.g., acetates, benzyl ethers). It can be selectively removed when the anomeric hydroxyl is needed for a subsequent glycosylation reaction.

Deprotection Rationale: Isomerization Followed by Hydrolysis The most elegant and widely used method for deallylation involves a two-step sequence. First, a transition metal catalyst, typically a ruthenium complex, is used to isomerize the terminal allyl double bond (prop-2-enyl) to an internal prop-1-enyl ether. This prop-1-enyl ether is an enol ether, which is highly labile to mild acidic hydrolysis, regenerating the free anomeric hydroxyl group.[2]

Detailed Protocol: Ruthenium-Catalyzed Deallylation [2]

-

Isomerization:

-

Dissolve the allyl glycoside (1.0 eq) in an anhydrous, deoxygenated solvent such as dichloromethane or toluene under an inert atmosphere (Argon or Nitrogen).

-

Add a ruthenium catalyst, such as dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (e.g., 0.05-0.1 eq).

-

Heat the reaction to reflux and stir for 1-4 hours. Monitor the progress by TLC or ¹H NMR, looking for the disappearance of the allyl signals and the appearance of the characteristic prop-1-enyl signals (doublets around 6.3 ppm and 4.9 ppm).

-

-

Hydrolysis:

-

Once isomerization is complete, cool the reaction mixture. The crude prop-1-enyl glycoside can often be used directly.

-

Add a solution of aqueous acid. For sensitive substrates, mild conditions such as 1 M HCl or treatment with reagents like mercury(II) chloride and mercury(II) oxide are effective.[2]

-

Stir vigorously at room temperature for 30-60 minutes.

-

Neutralize the reaction, perform an aqueous workup (e.g., extraction with ethyl acetate), and purify the resulting hemiacetal product by flash chromatography.

-

Caption: Conceptual workflow for bioconjugation using thiol-ene chemistry.

Part 3: Core Application in Oligosaccharide Synthesis

Perhaps the most significant role of Allyl α-GlcNAc in glycobiology is its use as a building block for the synthesis of complex oligosaccharides and glycoconjugates. With its anomeric position temporarily protected by the allyl group, the free hydroxyl groups (at C-3, C-4, and C-6) are available for glycosylation.

Role as a Glycosyl Acceptor

To control the regioselectivity of glycosylation, protecting groups must be employed. A common strategy involves using a benzylidene acetal to simultaneously protect the C-4 and C-6 hydroxyls, leaving the C-3 hydroxyl as the primary site for glycosylation. [3] Synthetic Rationale: Controlled Glycosylation By using Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside as the glycosyl acceptor, a glycosyl donor (another sugar activated at its anomeric position) can be introduced specifically at the C-3 position. The choice of a bulky glycosyl donor can further enhance this selectivity. [3]This strategy is fundamental to building biologically relevant disaccharides, such as the core structures of N-linked glycans.

Detailed Protocol: Glycosylation at the C-3 Position [3]1. Preparation of the Acceptor:

- Synthesize Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside from Allyl α-GlcNAc by reacting it with benzaldehyde dimethyl acetal in the presence of an acid catalyst like p-toluenesulfonic acid.

- Glycosylation Reaction:

- Dry the glycosyl acceptor (1.2 eq) and a suitable glycosyl donor (e.g., a trichloroacetimidate or thioglycoside donor, 1.0 eq) under high vacuum.

- Dissolve the acceptor and donor in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere. Add activated molecular sieves (4Å) to ensure anhydrous conditions.

- Cool the reaction mixture to a low temperature (e.g., -40 °C to -78 °C).

- Add the promoter/activator dropwise. The choice of promoter depends on the donor (e.g., Trimethylsilyl triflate (TMSOTf) for trichloroacetimidate donors; N-Iodosuccinimide (NIS)/TfOH for thioglycoside donors).

- Allow the reaction to stir at low temperature and slowly warm to room temperature over several hours.

- Monitor the reaction by TLC. Upon completion, quench the reaction by adding a base (e.g., triethylamine or pyridine).

- Filter, wash with aqueous solutions (e.g., sat. NaHCO₃, sat. Na₂S₂O₃ for iodine-based promoters), dry the organic layer, and concentrate.

- Purify the resulting disaccharide by flash column chromatography.

Diagram: Glycosylation Reaction Strategy

Caption: Use of protected Allyl α-GlcNAc as a glycosyl acceptor.

Part 4: Biological and Pharmacological Roles

Beyond its role as a synthetic tool, the core N-acetylglucosamine structure is a fundamental biological recognition motif. Derivatives like Allyl α-GlcNAc are therefore valuable probes and potential therapeutic agents.

Enzyme Inhibition

Glycosidases are enzymes that cleave glycosidic bonds, and their inhibitors are of significant therapeutic interest. N-acetyl-β-hexosaminidases are a class of glycosidases involved in the degradation of glycoconjugates. While direct, quantitative inhibitory data (Kᵢ or IC₅₀ values) for Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside against specific hexosaminidases is not prominently available in peer-reviewed literature, structurally related compounds are known potent inhibitors. For instance, derivatives where the pyranose ring is oxidized to a glucono-1,5-lactone show potent, nanomolar inhibition of human O-GlcNAcase (OGA) and human lysosomal hexosaminidases (HexA/HexB). [4][5] Insight for Drug Development: The inhibitory activity of these related compounds suggests that the GlcNAc scaffold is a valid starting point for inhibitor design. The allyl group of Allyl α-GlcNAc could be functionalized to introduce moieties that enhance binding to the active site of target glycosidases, serving as a scaffold for creating focused inhibitor libraries.

Immunomodulation: A Ligand for the Innate Immune System

A compelling and emerging role for GlcNAc-containing structures is the modulation of the innate immune system via Toll-like Receptors (TLRs). TLRs are pattern recognition receptors that recognize conserved molecular patterns on pathogens (PAMPs) to initiate an immune response. [6] GlcNAc Motifs as TLR4 Agonists Recent research has definitively identified GlcNAc-containing structures as agonists for Toll-like Receptor 4 (TLR4), the same receptor that recognizes bacterial lipopolysaccharide (LPS). [7]Specifically, the peptidoglycan-derived disaccharide GlcNAc-MurNAc was shown to be a TLR4 agonist. [7]Furthermore, simplified, synthetic glucosamine-based monosaccharides have been developed as potent and selective TLR4 agonists, serving as effective vaccine adjuvants that enhance and direct the immune response to a co-administered antigen. [3] Mechanism of Action: TLR4 Signaling The activation of TLR4 by a GlcNAc-based agonist initiates a complex intracellular signaling cascade, which can be broadly divided into two branches:

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane. Upon ligand binding, TLR4 recruits adaptor proteins including MyD88. This leads to the activation of IRAK kinases and the TRAF6 E3 ubiquitin ligase, culminating in the activation of the transcription factor NF-κB and MAP kinases. The primary outcome is the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. [3]2. TRIF-Dependent Pathway: This pathway is initiated after the receptor-ligand complex is endocytosed. It involves the adaptor protein TRIF, which activates the kinases TBK1 and IKKε. These kinases phosphorylate and activate the transcription factor IRF3, leading to the production of Type I interferons (IFN-α/β), which are critical for antiviral responses. [3] This dual signaling capacity makes TLR4 agonists based on the GlcNAc scaffold highly attractive as vaccine adjuvants, as they can stimulate both the inflammatory and antiviral arms of the innate immune system.

Diagram: TLR4 Signaling Pathway Activated by GlcNAc Ligands

Caption: Simplified TLR4 signaling cascade initiated by a GlcNAc agonist.

Conclusion

Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside is far more than a simple carbohydrate derivative; it is a powerful and versatile tool in the arsenal of the modern glycobiologist and medicinal chemist. Its strategic design allows it to function as a key building block for complex molecular architectures, enabling the synthesis of oligosaccharides that are vital for understanding and combating disease. The allyl group's unique reactivity provides a gateway to stable anomeric protection and facile bioconjugation. Furthermore, the inherent biological relevance of the GlcNAc core positions this molecule and its derivatives as promising candidates for the development of novel therapeutics, from enzyme inhibitors to sophisticated vaccine adjuvants that can precisely modulate the innate immune system. As research continues to unravel the complexities of the glycome, the foundational role of intelligently designed synthetic intermediates like Allyl α-GlcNAc will only continue to grow in significance.

References

-

Qiao, Y., et al. (2025). Gut microbiota-derived GlcNAc-MurNAc is a TLR4 agonist that protects the host gut. Nature Communications, 16(1), 5577. [Link]

-

Qiao, Y., et al. (2024). Gut microbiota-derived GlcNAc-MurNAc is a TLR4 agonist that protects the host gut. bioRxiv. [Link]

-

Piazza, M., et al. (2023). New Glucosamine-Based TLR4 Agonists: Design, Synthesis, Mechanism of Action, and In Vivo Activity as Vaccine Adjuvants. Journal of Medicinal Chemistry, 66(4), 3010-3029. [Link]

-

Hu, Y. J., et al. (2003). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry, 81(7), 725-731. [Link]

-

Dondoni, A., et al. (2009). A New Ligation Strategy for Peptide and Protein Glycosylation: Photoinduced Thiol-Ene Coupling. Angewandte Chemie International Edition, 48(17), 3154-3157. [Link]

-

Piazza, M., et al. (2023). New Glucosamine-Based TLR4 Agonists: Design, Synthesis, Mechanism of Action, and In Vivo Activity as Vaccine Adjuvants. PubMed, [Link]

-

Warren, C. D., & Jeanloz, R. W. (1977). The synthesis of allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside and of chitobiose derivatives by the oxazoline procedure. Carbohydrate Research, 53(1), 67-84. [Link]

-

Kabel, M. (2017). Toll-like Receptor Agonist Conjugation: A Chemical Perspective. Bioconjugate Chemistry, 28(1), 1-16. [Link]

-

Artola, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]

-

Artola, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. ResearchGate. [Link]

Sources

- 1. Frontiers | The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Glucosamine-Based TLR4 Agonists: Design, Synthesis, Mechanism of Action, and In Vivo Activity as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toll-like Receptor Agonist Conjugation: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gut microbiota-derived GlcNAc-MurNAc is a TLR4 agonist that protects the host gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Glucosamine-Based TLR4 Agonists: Design, Synthesis, Mechanism of Action, and In Vivo Activity as Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

The Lynchpin of Modern Glycosynthesis: A Technical Guide to Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry, where the synthesis of complex oligosaccharides and glycoconjugates presents a formidable challenge, the choice of building blocks is paramount. Among these, Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside has emerged as a cornerstone of synthetic strategy. Its unique combination of a stereochemically defined N-acetylglucosamine (GlcNAc) core and a versatile anomeric allyl group provides a powerful tool for the construction of biologically significant molecules, from bacterial antigens for vaccine development to intricate glycans involved in cellular recognition.

This technical guide, designed for the practicing scientist, moves beyond a simple recitation of facts. It delves into the "why" behind the "how," offering field-proven insights into the synthesis, manipulation, and strategic application of this pivotal building block. We will explore the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.

I. The Strategic Advantage: Why Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside?

The utility of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a synthetic intermediate stems from the distinct functionalities it possesses. The GlcNAc core is a ubiquitous component of glycoproteins, glycolipids, and polysaccharides, making it a crucial element in the synthesis of molecules that mimic or interact with these biological structures.

The anomeric allyl group, however, is the key to its versatility. It serves as a "masked" hydroxyl group, stable to a wide range of reaction conditions used for the manipulation of other protecting groups on the carbohydrate backbone. This stability allows for the selective modification of the C-3, C-4, and C-6 hydroxyl groups. Subsequently, the allyl group can be readily and selectively cleaved under mild conditions to liberate the anomeric hydroxyl for further glycosylation, or it can be isomerized to a prop-1-enyl group, which can then be activated as a glycosyl donor. This "latent-active" strategy is a cornerstone of modern oligosaccharide synthesis.

II. Synthesis and Purification: A Validated Protocol

The synthesis of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a multi-step process that begins with the readily available D-glucosamine hydrochloride. The following protocol is a synthesis of established procedures, designed for reproducibility and scalability.

Experimental Protocol: Synthesis of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Step 1: N-Acetylation of D-Glucosamine Hydrochloride

-

Rationale: The initial step involves the protection of the amino group as an acetamide. This is crucial for directing the stereochemical outcome of subsequent glycosylation reactions and is a common modification found in naturally occurring glycans.

-

Procedure:

-

Suspend D-glucosamine hydrochloride in methanol.

-

Add a slight excess of sodium methoxide to neutralize the hydrochloride and deprotonate the amino group.

-

Cool the solution in an ice bath and add acetic anhydride dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Neutralize the reaction with a basic resin, filter, and concentrate under reduced pressure to obtain N-acetylglucosamine (GlcNAc).

-

Step 2: Per-O-Acetylation of N-Acetylglucosamine

-

Rationale: The hydroxyl groups are protected as acetates to prevent side reactions and to facilitate the activation of the anomeric position for glycosylation.

-

Procedure:

-

Dissolve the crude GlcNAc in a mixture of acetic anhydride and pyridine.

-

Stir the reaction at room temperature until complete as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield per-O-acetylated N-acetylglucosamine.

-

Step 3: Allyl Glycosylation

-

Rationale: This is the key step where the anomeric allyl group is introduced. The use of a Lewis acid catalyst, such as boron trifluoride etherate, promotes the formation of an oxocarbenium ion intermediate, which is then attacked by allyl alcohol. The N-acetyl group at the C-2 position participates in the reaction, leading to the stereoselective formation of the alpha-glycoside.

-

Procedure:

-

Dissolve the per-O-acetylated GlcNAc in anhydrous dichloromethane.

-

Add allyl alcohol to the solution.

-

Cool the mixture to 0°C and add boron trifluoride etherate dropwise.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Upon completion, quench the reaction with triethylamine.

-

Dilute the mixture with dichloromethane and wash with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Step 4: De-O-Acetylation

-

Rationale: The final step is the removal of the acetate protecting groups to yield the target compound. The Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol, is a mild and efficient method.

-

Procedure:

-

Dissolve the crude allyl glycoside in anhydrous methanol.

-

Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

-

Monitor the reaction by TLC.

-

Once complete, neutralize the reaction with an acidic resin.

-

Filter and concentrate the solution to obtain the crude product.

-

Purification:

The crude Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is purified by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent. The fractions containing the pure product are identified by TLC, pooled, and concentrated to yield a white solid.

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₆ | [1] |

| Molecular Weight | 261.27 g/mol | [1] |

| Melting Point | 167-177 °C | [1] |

| Appearance | White solid | [1] |

| Storage Temperature | 2-8 °C | [1] |

III. The Allyl Glycoside as a Versatile Synthetic Intermediate

The strategic utility of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside lies in its ability to act as both a glycosyl acceptor and, after modification, a glycosyl donor.

As a Glycosyl Acceptor

With its free hydroxyl groups at the C-3, C-4, and C-6 positions, the molecule can be selectively protected to expose a single hydroxyl group for glycosylation. For instance, the synthesis of chitobiose derivatives, the repeating unit of chitin, often utilizes an allyl GlcNAc acceptor.[2]

Experimental Workflow: Selective Glycosylation

Caption: Workflow for the use of Allyl GlcNAc as a glycosyl acceptor.

As a Glycosyl Donor Precursor

The anomeric allyl group can be isomerized to a prop-1-enyl ether using a transition metal catalyst, such as a ruthenium complex. This prop-1-enyl group can then be activated by a mild acid, transforming the building block into a glycosyl donor for the next coupling reaction.

Reaction Pathway: Conversion to a Glycosyl Donor

Caption: Activation of the allyl glycoside to a glycosyl donor.

IV. Applications in Drug Development and Glycobiology

The versatility of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside has led to its use in the synthesis of a wide array of biologically important molecules.

-

Bacterial Capsular Polysaccharides: Many bacterial pathogens are encapsulated by polysaccharides that are crucial for their virulence. The synthesis of fragments of these polysaccharides is a key strategy in the development of conjugate vaccines. Allyl GlcNAc derivatives are essential building blocks for the assembly of these complex structures.

-

Tumor-Associated Carbohydrate Antigens (TACAs): Aberrant glycosylation is a hallmark of cancer, leading to the expression of unique carbohydrate structures on the surface of tumor cells. The synthesis of these TACAs allows for the development of cancer vaccines and diagnostic tools.

-

Glycopeptides and Glycoproteins: The synthesis of glycopeptides containing O-linked GlcNAc is critical for studying the role of this modification in cellular signaling and disease. The allyl glycoside provides a convenient starting point for the synthesis of the required glycosyl amino acid building blocks.

V. Conclusion

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is more than just a chemical reagent; it is a strategic tool that unlocks efficiencies in the complex art of oligosaccharide synthesis. Its robust yet selectively cleavable anomeric protecting group, combined with the biologically relevant GlcNAc core, provides a reliable and versatile platform for the construction of intricate glycoconjugates. For researchers in drug development and glycobiology, a thorough understanding of the synthesis and application of this building block is not just advantageous, it is essential for advancing the frontiers of glycoscience.

VI. References

-

2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. Available at: [Link]

-

Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. National Institutes of Health. Available at: [Link]

-

Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. ResearchGate. Available at: [Link]

-

Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. MDPI. Available at: [Link]

-

Cas 54400-75-8, ALLYL 2-ACETAMIDO-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE. LookChem. Available at: [Link]

-

The synthesis of allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside and of chitobiose derivatives by the oxazoline procedure. PubMed. Available at: [Link]

-

Process for the synthesis of 2-deoxy-D-glucose. Google Patents. Available at:

-

Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)-D-galactopyranose and o.... PubMed. Available at: [Link]

-

Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose. PubMed. Available at: [Link]

-

Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Strategies. PubMed. Available at: [Link]

-

Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. National Institutes of Health. Available at: [Link]

-

Simple Glycosylation Reaction of Allyl Glycosides. The Journal of Organic Chemistry. Available at: [Link]

-

Crystal structure of the capsular polysaccharide-synthesis enzyme CapG from Staphylococcus aureus. National Institutes of Health. Available at: [Link]

-

A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. MDPI. Available at: [Link]

-

Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro. PubMed Central. Available at: [Link]

-

Novel manufacturing process of pneumococcal capsular polysaccharides using advanced sterilization methods. Frontiers. Available at: [Link]

-

Glycosylation: The Direct Synthesis of 2‐Acetamido‐2‐Deoxy‐Sugar Glycosides. ResearchGate. Available at: [Link]

-

Simple Glycosylation Reaction of Allyl Glycosides. ResearchGate. Available at: [Link]

-

N-Acetylglucosamine. Wikipedia. Available at: [Link]

Sources

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: A Cornerstone Building Block for Modern Oligosaccharide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-acetamido-2-deoxy-D-glucopyranosyl (GlcNAc) moiety is a ubiquitous component of biologically critical glycans, from the N-linked glycans modulating protein function to the O-GlcNAc modification regulating cellular signaling and the bacterial O-antigens defining pathogenicity.[1][2] The ability to precisely construct oligosaccharides containing this unit is therefore paramount for advancements in glycobiology, immunology, and drug development. This guide provides an in-depth technical overview of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (α-GlcNAc-OAll), a versatile and strategically vital building block in synthetic carbohydrate chemistry. We will explore its synthesis, its dual role as both a glycosyl acceptor and a precursor to glycosyl donors, and the underlying chemical principles that make it an indispensable tool for the synthesis of complex glycoconjugates.[3]

Introduction: The Strategic Importance of α-GlcNAc-OAll

In the intricate field of oligosaccharide synthesis, the choice of building blocks is dictated by a careful balance of reactivity and stability. α-GlcNAc-OAll emerges as a superior starting material due to the unique properties of its anomeric allyl protecting group. The allyl group is robust, remaining stable under a wide range of acidic and basic conditions commonly used for manipulating other protecting groups on the carbohydrate scaffold.[4] However, it can be selectively removed under mild, specific conditions, typically involving transition metal catalysis.[4][5] This "orthogonal" stability is the cornerstone of its utility, allowing for a multi-step, regioselective construction of complex glycans without premature deprotection of the anomeric center.[6][7]

This guide will dissect the practical applications of α-GlcNAc-OAll, moving beyond simple protocols to explain the causality behind experimental choices, thereby empowering researchers to adapt and innovate within their own synthetic strategies.

Physicochemical Properties

A clear understanding of the physical properties of this building block is essential for its successful application in the laboratory.

| Property | Value | Reference |

| CAS Number | 54400-75-8 | [8] |

| Molecular Formula | C₁₁H₁₉NO₆ | [9] |

| Molecular Weight | 261.27 g/mol | [9] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 167-177 °C | [8][9] |

| Storage Temperature | 2-8°C | [8][9] |

Synthesis and Characterization of α-GlcNAc-OAll

While commercially available, understanding the synthesis of α-GlcNAc-OAll provides valuable insight into its chemistry. A common and reliable route begins with D-glucosamine hydrochloride, a readily available starting material.

Experimental Protocol: Synthesis from D-Glucosamine HCl

This protocol is a representative synthesis adapted from established literature procedures.[10]

Step 1: N-Acetylation

-

Dissolve D-glucosamine hydrochloride in methanol.

-

Add a base (e.g., sodium methoxide or triethylamine) to neutralize the hydrochloride.

-

Add acetic anhydride dropwise at 0°C and allow the reaction to warm to room temperature.

-

Stir for several hours until TLC analysis indicates complete consumption of the starting material.

-

The product, 2-acetamido-2-deoxy-D-glucose, often precipitates and can be collected by filtration.

Step 2: Peracetylation

-

Suspend the N-acetylglucosamine in pyridine or a mixture of acetic anhydride and a catalytic amount of acid (e.g., sulfuric acid).

-

Stir the mixture at room temperature until the reaction is complete.

-

Quench the reaction with ice water and extract the peracetylated product (penta-O-acetyl-N-acetylglucosamine) with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry over sodium sulfate and concentrate under reduced pressure.

Step 3: Allyl Glycosylation

-

Dissolve the peracetylated sugar in a dry solvent such as dichloromethane.

-

Add allyl alcohol to the solution.

-

Add a Lewis acid promoter, such as boron trifluoride diethyl etherate (BF₃·OEt₂), dropwise at 0°C.

-

Monitor the reaction by TLC. Upon completion, quench with a base (e.g., triethylamine), dilute with solvent, and wash as described in Step 2.

-

Purify the resulting product, Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside, by silica gel chromatography.

Step 4: De-O-acetylation (Zemplén deacetylation)

-

Dissolve the acetylated allyl glycoside in dry methanol.

-

Add a catalytic amount of sodium methoxide (a small piece of sodium metal or a solution of NaOMe in methanol).

-

Stir at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.

-

Filter the resin and concentrate the filtrate to yield the final product, Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, which can be recrystallized for higher purity.

Characterization

The identity and purity of the final compound are confirmed using standard analytical methods.

-

¹H and ¹³C NMR Spectroscopy: Provides the definitive structural confirmation, showing characteristic peaks for the allyl group, the N-acetyl group, and the pyranose ring protons and carbons.[11][12]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Melting Point: A sharp melting point range indicates high purity.[8]

Application as a Glycosyl Acceptor

With three free hydroxyl groups at the C-3, C-4, and C-6 positions, α-GlcNAc-OAll is a versatile glycosyl acceptor. However, to achieve regioselective glycosylation, selective protection of these hydroxyls is necessary. A common and highly effective strategy is the formation of a 4,6-O-benzylidene acetal, which masks the C-4 and C-6 hydroxyls, leaving the C-3 hydroxyl as the sole nucleophile for subsequent glycosylation.[13]

Rationale Behind the 4,6-O-Benzylidene Acetal Strategy

The formation of a six-membered cyclic acetal between the C-4 and C-6 hydroxyls is thermodynamically favored. This protection achieves two critical goals:

-

Regiocontrol: It directs any incoming glycosyl donor specifically to the C-3 position.

-

Conformational Rigidity: The fused ring system locks the pyranose ring in a more rigid conformation, which can influence the stereochemical outcome of the glycosylation reaction.

Workflow: Disaccharide Synthesis Using a Protected Acceptor

The following diagram and protocol illustrate the synthesis of a disaccharide where α-GlcNAc-OAll serves as the acceptor at the C-3 position.

Caption: Workflow for using α-GlcNAc-OAll as a glycosyl acceptor.

Experimental Protocol: Glycosylation at the C-3 Position

Step 1: Protection of the Acceptor

-

Dissolve α-GlcNAc-OAll in anhydrous DMF.

-

Add benzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid (CSA).

-

Heat the reaction mixture under vacuum to remove methanol byproduct, driving the reaction to completion.

-

Cool the reaction and quench with triethylamine. Concentrate the solvent and purify the resulting Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside by chromatography or recrystallization.[13]

Step 2: Glycosylation

-

Co-evaporate the protected acceptor and a suitable glycosyl donor (e.g., a per-O-benzylated glucose trichloroacetimidate) with anhydrous toluene to remove residual water.

-

Dissolve the mixture in anhydrous dichloromethane (DCM) containing activated molecular sieves.

-

Cool the reaction to -40°C under an inert atmosphere (Argon or Nitrogen).

-

Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

-

Stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction with triethylamine or pyridine, filter, and concentrate. Purify the protected disaccharide by silica gel chromatography.

Conversion to a Glycosyl Donor: The Power of the Allyl Group

The true elegance of the anomeric allyl group lies in its conversion into a leaving group, transforming the entire monosaccharide into a glycosyl donor for subsequent couplings. This process involves a two-stage strategy: isomerization of the allyl group, followed by cleavage to reveal a hemiacetal, which is then activated.

Stage 1: Isomerization and Deprotection of the Anomeric Allyl Group

The stable allyl ether must first be isomerized to the more labile prop-1-enyl ether. This is typically achieved using a transition metal catalyst.[5] The resulting enol ether can then be cleaved under mild oxidative or acidic conditions.

Common Deprotection Methods

| Method | Reagents | Key Advantages & Considerations | Reference |

| Two-Step (Classic) | 1. Isomerization: (Ph₃P)₃RhCl or KOtBu2. Cleavage: HgCl₂/HgO or dilute acid | Effective but uses toxic mercury salts. Base-mediated isomerization is not compatible with base-labile groups. | [5][14] |

| Palladium-Catalyzed | PdCl₂ or Pd(PPh₃)₄ with a scavenger (e.g., pyrrolidine) | Mild, efficient, and avoids heavy metals like mercury. Compatible with many other protecting groups. | [15] |

| Ruthenium-Catalyzed | Grubbs' catalyst or (PPh₃)₃RuCl₂ | Highly efficient for isomerization. The subsequent cleavage is performed in a separate step. | [5][14] |

From an Application Scientist's Perspective: The choice of catalyst is critical and depends on the other functional groups present in the molecule. Palladium-based methods are often preferred for their mildness and high functional group tolerance, making them suitable for complex, late-stage syntheses.[15]

Workflow: Conversion of α-GlcNAc-OAll into a Glycosyl Donor

Caption: Conversion of α-GlcNAc-OAll to a reactive glycosyl donor.

Experimental Protocol: Donor Synthesis

Step 1: Protection of Hydroxyls

-

Fully protect the hydroxyl groups of α-GlcNAc-OAll (e.g., as benzyl or acetyl esters) using standard procedures to prevent side reactions during the subsequent steps.

Step 2: Deprotection of the Allyl Group

-

Dissolve the protected α-GlcNAc-OAll in a suitable solvent (e.g., ethanol/toluene/water).

-

Add a catalytic amount of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and triphenylphosphine (PPh₃), or simply Pd/C.

-

Add an allyl scavenger like 1,3-dimethylbarbituric acid or pyrrolidine.

-

Stir at room temperature or with gentle heating until TLC shows full conversion to the hemiacetal.

-

Filter the catalyst and concentrate the solvent. The resulting hemiacetal is often used directly in the next step.

Step 3: Activation to a Trichloroacetimidate Donor

-

Dissolve the crude hemiacetal in anhydrous dichloromethane.

-

Add trichloroacetonitrile (Cl₃CCN) in excess.

-

Cool the solution to 0°C and add a catalytic amount of a strong, non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Concentrate the reaction mixture and purify the resulting glycosyl trichloroacetimidate by silica gel chromatography (often using a non-polar eluent system and a column pre-washed with a triethylamine solution to prevent decomposition).

This activated donor is now ready for use in glycosylation reactions, as shown in the final step of the workflow diagram.[16]

Conclusion and Future Outlook

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is more than just a chemical reagent; it is a strategic tool that offers synthetic chemists remarkable flexibility. Its robust nature, combined with the mild and selective deprotection of the anomeric allyl group, provides an orthogonal handle that is essential for the logical and efficient assembly of complex, biologically relevant oligosaccharides.[3][] As research continues to unravel the intricate roles of glycans in health and disease, the demand for sophisticated synthetic tools will only grow. The principles and protocols detailed in this guide demonstrate the enduring value of α-GlcNAc-OAll as a cornerstone building block, enabling the synthesis of novel glycan structures for the development of next-generation diagnostics, vaccines, and therapeutics.

References

-

Zubets, N. N., & Shashkov, A. S. (2005). Glycosylation of allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside with bulky substituted glycosyl donors. Carbohydrate Research, 340(12), 2048–2051. Available at: [Link]

-

Hu, Y., & Wang, Z. (2002). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry, 80(7), 844-847. Available at: [Link]

-

Can. J. Chem. 80: 844-847 (2002). A facile new procedure for the deprotection of allyl ethers under mild conditions. Available at: [Link]

-

SpectraBase. ALLYL-2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE [13C NMR]. Available at: [Link]

-

Guibe, F. (1997). Allylic protecting groups and their use in a complex environment. Part I: The protection of alcohols by the allyl and related groups. Tetrahedron, 53(40), 13509-13556. (Note: While not a direct search result, this is a foundational review for the topic discussed in result[15] on Google Patents). A representative patent on this topic is: US4788282A - Deprotection of allylic esters and ethers. Available at:

-

Maiti, K., & Mandal, P. K. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 984–1023. Available at: [Link]

-

Bovin, N. V. (2003). Glycosylation: The Direct Synthesis of 2-Acetamido-2-Deoxy-Sugar Glycosides. In Carbohydrate-based Drug Discovery. Wiley-VCH. (A relevant research article on this topic is available on ResearchGate). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) for Allyl alcohol. Available at: [Link]

-

Glycon Biochemicals GmbH. Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside. Available at: [Link]

-

Sűdy, B., et al. (2020). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 25(21), 5195. Available at: [Link]

-

Demchenko, A. V., et al. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. Beilstein Journal of Organic Chemistry, 17, 348–356. Available at: [Link]

-

Organic Chemistry Portal. Allyl Ethers - Protecting Groups. Available at: [Link]

-

ResearchGate. Efficient route to orthogonally protected precursors of 2-acylamino-2-deoxy-3-O-substituted-beta-D-glucopyranose derivatives and use thereof. Available at: [Link]

-

Semantic Scholar. FORMATION OF 2-ACETAMIDO-2-DEOXY-D-GLUCOPYRANOSIDIC LINKAGES VIA GLYCOSIDATION USING A COMBINATION OF TWO LEWIS ACIDS. Available at: [Link]

-

ResearchGate. Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy-α-D-glucopyranoside. Available at: [Link]

-

Crich, D. (2010). Methods for 2-Deoxyglycoside Synthesis. Journal of Carbohydrate Chemistry, 29(1), 1-26. Available at: [Link]

-

LookChem. Cas 54400-75-8, ALLYL 2-ACETAMIDO-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE. Available at: [Link]

-

Kaifu, R., & Osawa, T. (1975). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. Carbohydrate Research, 40(1), 111–117. Available at: [Link]

-

Gigg, J., et al. (1985). The Allyl Group for Protection in Carbohydrate Chemistry. 17. Synthesis of Propyl O-(3,6-di-O-methyl-beta-D-glucopyranosyl)-(1----4)-O-(2,3-di-O-methyl-alpha-L-rhamnopyranosyl)-(1----2)-3-O-methyl-alpha-L-rhamnopyranoside: The Oligosaccharide Portion of the Major Serologically Active Glycolipid From Mycobacterium Leprae. Chemistry and Physics of Lipids, 38(3), 299–307. Available at: [Link]

-

ResearchGate. 1H NMR Spectra of 2-Acetamido-2-deoxy-beta-D-glucopyranose. Available at: [Link]

- Lobl, T. J., & Maggiora, L. L. (1988). Allyl side chain protection in peptide synthesis. EP0518295A2.

-

NCBI Bookshelf. (2021). Cellular synthesis of oligosaccharide using saccharide primer. In Glycoscience Protocols. Available at: [Link]

-

Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Available at: [Link]

-

Ye, X.-S., & Zhang, W. (2023). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. Journal of the American Chemical Society, 145(1), 243-252. Available at: [Link]

-

NCBI Bookshelf. (2009). The O-GlcNAc Modification. In Essentials of Glycobiology (2nd ed.). Available at: [Link]

-

Frank, F. J., Lawson, R. A., & McAllister, T. E. (2025). Efficient synthesis of O-glycosylated amino acids. RSC Chemical Biology. Available at: [Link]

-

MDPI. (2014). Chemical Arsenal for the Study of O-GlcNAc. Molecules, 19(6), 7539-7557. Available at: [Link]

-

NCBI Bookshelf. (2022). The O-GlcNAc Modification. In Essentials of Glycobiology (4th ed.). Available at: [Link]

-

NCBI Bookshelf. (2022). N-Glycans. In Essentials of Glycobiology (4th ed.). Available at: [Link]

-

Wang, Y., et al. (2025). Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. Molecules, 30(1), 123. Available at: [Link]

-

Galemmo, R.A., & Horton, D. (1983). A convenient preparation of 2-acetamido-2,6-dideoxy-d-glucose, some of its alkyl glycosides, and allyl 2-acetamido-2,6-dideoxy-α-d-galactopyranoside. Carbohydrate Research, 119, 231-240. Available at: [Link]

Sources

- 1. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Allyl Ethers [organic-chemistry.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. The allyl group for protection in carbohydrate chemistry. 17. Synthesis of propyl O-(3,6-di-O-methyl-beta-D-glucopyranosyl)-(1----4)-O-(2,3- di-O-methyl-alpha-L-rhamnopyranosyl)-(1----2)-3-O-methyl-alpha- L-rhamnopyranoside: the oligosaccharide portion of the major serologically active glycolipid from Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 8. Allyl 2-acetamido-2-deoxy-a- D -glucopyranoside 54400-75-8 [sigmaaldrich.com]

- 9. ALLYL 2-ACETAMIDO-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE | 54400-75-8 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. Glycosylation of allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside with bulky substituted glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

The Synthetic Heart of Biologically Active Glycans: A Technical Guide to Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

For Immediate Release

A Deep Dive into the Synthetic Utility and Biological Relevance of a Key Glycosylation Building Block

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the strategic use of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside in the synthesis of biologically active molecules. While this versatile monosaccharide derivative does not typically exhibit intrinsic biological activity, its true significance lies in its role as a foundational building block for complex oligosaccharides and glycoconjugates with profound physiological functions. This guide will elucidate the chemical properties that make this compound an invaluable tool in modern carbohydrate chemistry and explore the biological activities of the molecules it helps create.

Introduction: The Strategic Importance of a Versatile Glycosyl Donor

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a derivative of N-acetylglucosamine (GlcNAc), a ubiquitous monosaccharide in nature. Its defining feature is the allyl group attached to the anomeric carbon, which serves as a stable yet selectively cleavable protecting group. This unique characteristic allows for intricate chemical modifications at other positions of the sugar ring without disturbing the anomeric center, which is crucial for subsequent glycosylation reactions.

The primary application of this compound is in medicinal and carbohydrate chemistry, where it serves as a key intermediate for the synthesis of complex carbohydrate derivatives and glycoconjugates with potential therapeutic applications.[1] Its utility stems from the ability to construct oligosaccharide chains with high precision, which are essential for studying and modulating biological processes such as cell-cell recognition, immune responses, and pathogen binding.

Table 1: Physicochemical Properties of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

| Property | Value |

| CAS Number | 54400-75-8 |

| Molecular Formula | C₁₁H₁₉NO₆ |

| Molecular Weight | 261.27 g/mol |

| Melting Point | 167-177 °C |

| Appearance | White solid |

| Storage Temperature | 2-8°C |

The Allyl Group: A Gateway to Complex Oligosaccharide Synthesis

The strategic placement of the allyl group at the anomeric position is the cornerstone of this molecule's utility. This protecting group is stable under a wide range of reaction conditions, including those used for benzylation, acetylation, and other modifications of the hydroxyl groups. Once the desired modifications are complete, the allyl group can be selectively removed, typically through isomerization to a prop-1-enyl glycoside followed by mild acidic hydrolysis, or through palladium-catalyzed reactions.[2] This unmasks the anomeric hydroxyl group, allowing for the formation of a glycosidic linkage with another sugar molecule.

This stepwise approach is fundamental to the synthesis of well-defined oligosaccharides, such as chitobiose and its derivatives, which are repeating units of chitin.[1]

Caption: Synthetic pathway leveraging the allyl protecting group.

Biological Significance of Synthesized Oligosaccharides

The true biological activity associated with Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is realized through the molecules synthesized from it. These oligosaccharides and glycoconjugates can interact with various biological targets, leading to a range of physiological effects.

Enzyme Inhibition

Derivatives of chitobiose and other chitooligosaccharides have demonstrated significant potential as enzyme inhibitors, particularly against glycosidases like lysozyme.[1][3] By mimicking the natural substrates of these enzymes, these synthetic oligosaccharides can act as competitive inhibitors. This has therapeutic implications in conditions where modulating enzyme activity is beneficial. For example, the inhibition of α-glucosidases by carbohydrate derivatives is a key strategy in managing type 2 diabetes.[1]

Antimicrobial and Antioxidant Activities

Chitooligosaccharides, which can be synthesized using the allyl glycoside as a starting material, have been shown to possess antimicrobial activity against a range of bacteria and fungi.[4][5] The mechanism is thought to involve the disruption of the microbial cell membrane. Furthermore, certain chitooligosaccharide derivatives exhibit potent antioxidant properties by scavenging free radicals.[6]

Table 2: Biological Activities of Chitooligosaccharide Derivatives

| Biological Activity | Target/Mechanism | Potential Application |

| Enzyme Inhibition | Competitive inhibition of glycosidases (e.g., lysozyme) | Antiviral, Anti-diabetic |

| Antimicrobial | Disruption of microbial cell membranes | Food preservation, Therapeutics |

| Antioxidant | Scavenging of reactive oxygen species | Nutraceuticals, Cosmetics |

| Lectin Binding | Interaction with specific carbohydrate-binding proteins | Cell imaging, Drug targeting |

Lectin Recognition

Lectins are proteins that specifically bind to carbohydrates. The synthesis of defined oligosaccharides is crucial for studying these interactions, which are fundamental to many biological processes, including cell adhesion and immune signaling.[7][8] By constructing specific glycan structures, researchers can probe the binding preferences of different lectins and develop molecules that can modulate lectin-mediated pathways.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of a disaccharide using Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a starting material.

Protocol: Glycosylation Reaction

This protocol describes the coupling of a protected allyl glycoside acceptor with a glycosyl donor.

-

Preparation of the Glycosyl Acceptor: Start with Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside, which has a free hydroxyl group at the C3 position.

-

Dissolution: Dissolve the glycosyl acceptor and a suitable glycosyl donor (e.g., a trichloroacetimidate-activated sugar) in an anhydrous aprotic solvent such as dichloromethane under an inert atmosphere (argon or nitrogen).

-

Activation: Cool the reaction mixture to the appropriate temperature (typically between -40°C and 0°C) and add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench it by adding a mild base, such as triethylamine or pyridine.

-

Work-up and Purification: Dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the protected disaccharide.[9]

Caption: General workflow for a glycosylation reaction.

Protocol: Deallylation

This protocol describes the removal of the allyl protecting group to yield a hemiacetal.

-

Isomerization: Dissolve the allyl glycoside in a suitable solvent system, such as a mixture of ethanol, toluene, and water.

-

Catalyst Addition: Add a palladium catalyst, such as tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst) or palladium chloride.

-

Heating: Heat the reaction mixture to reflux and monitor the isomerization of the allyl group to a prop-1-enyl group by TLC or NMR spectroscopy.

-

Hydrolysis: Once the isomerization is complete, add a mild acid, such as dilute hydrochloric acid, to the reaction mixture to hydrolyze the prop-1-enyl glycoside.

-

Work-up and Purification: Neutralize the reaction mixture with a base, such as sodium bicarbonate, and remove the solvent under reduced pressure. Purify the resulting hemiacetal by appropriate chromatographic techniques.[2]

Conclusion and Future Perspectives

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a cornerstone of modern synthetic carbohydrate chemistry. Its true biological significance is not in its own activity, but in its role as a versatile and indispensable tool for the construction of complex, biologically active oligosaccharides and glycoconjugates. The ability to synthesize these molecules with high precision opens up avenues for the development of novel therapeutics, diagnostic tools, and research probes to unravel the complexities of the glycome. Future research will likely focus on the development of more efficient and stereoselective glycosylation methods and the application of this building block in the synthesis of increasingly complex and biologically relevant glycans.

References

-

Warren, C. D., & Jeanloz, R. W. (1977). The synthesis of allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside and of chitobiose derivatives by the oxazoline procedure. Carbohydrate Research, 53(1), 67–84. [Link]

- Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2022). Essentials of Glycobiology (4th ed.).

-

Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]

- Zimoch-Korzycka, A., & Jarmoluk, A. (2015). The use of lysozyme to prepare biologically active chitooligomers. Food & Function, 6(6), 1993-2000.

-

Mendis, E., & Kim, S. K. (2011). Applications of Chitin and Its Derivatives in Biological Medicine. Marine Drugs, 9(12), 2417–2431. [Link]

-

Chen, A., & Je, J. Y. (2003). Antioxidant Activities of Chitobiose and Chitotriose. Biological & Pharmaceutical Bulletin, 26(9), 1326–1330. [Link]

-

Hirabayashi, J., Arata, Y., & Kojima, S. (2017). Sugar-Binding Profiles of Chitin-Binding Lectins from the Hevein Family: A Comprehensive Study. International Journal of Molecular Sciences, 18(6), 1152. [Link]

-

PubChem. (n.d.). Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. [Link]

-

Liaqat, F., & Eltem, R. (2018). Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications. BioMed Research International, 2018, 8203873. [Link]

- Tsvetkov, Y. E., et al. (2005). Glycosylation of allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside with bulky substituted glycosyl donors.

- Honda, Y., Kitaoka, M., & Hayashi, K. (2004). Reaction mechanism of chitobiose phosphorylase from Vibrio proteolyticus: identification of family 36 glycosyltransferase in Vibrio. The Journal of Biological Chemistry, 279(5), 3749-3755.

-

Organic Chemistry Portal. (n.d.). Allyl Ethers. [Link]

- Kennedy, C. (2020). Development Of Methods For The Synthesis Of 2-Deoxy Glycosides.

-

Ferreira, J. A., et al. (2021). Human Lectins, Their Carbohydrate Affinities and Where to Find Them. Biomolecules, 11(2), 188. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Chitin and Its Derivatives in Biological Medicine [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sugar-Binding Profiles of Chitin-Binding Lectins from the Hevein Family: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Glycosylation of allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside with bulky substituted glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of a Glycosylation Linchpin: A Technical Guide to Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and synthetic methodologies of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. This guide provides in-depth scientific insights, detailed experimental protocols, and a historical perspective on this crucial building block in glycochemistry.

Introduction: A Versatile Player in Glycoconjugate Synthesis

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a derivative of N-acetylglucosamine (GlcNAc), has emerged as a cornerstone in the field of glycobiology and medicinal chemistry. Its unique structure, featuring a reactive allyl group at the anomeric position, provides a versatile handle for a myriad of chemical transformations, making it an invaluable precursor for the synthesis of complex glycoconjugates, including synthetic vaccines and targeted drug delivery systems.[1] This guide delves into the historical context of its discovery, the evolution of its synthesis, and the fundamental principles guiding its application in modern drug development.

Section 1: The Genesis of a Glycosylation Building Block: A Historical Perspective

The journey to the synthesis and utilization of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is intertwined with the broader history of carbohydrate chemistry. While the precise seminal publication detailing the first synthesis of the unprotected form remains a subject of continued scholarly investigation, the groundwork was laid by pioneering work in glycosylation reactions. The ability to selectively introduce an allyl group at the anomeric position of a protected N-acetylglucosamine derivative was a significant advancement.